molecular formula C21H24ClN5OS B12145213 2-{4-amino-5-[4-(tert-butyl)phenyl](1,2,4-triazol-3-ylthio)}-N-(5-chloro-2-met hylphenyl)acetamide

2-{4-amino-5-[4-(tert-butyl)phenyl](1,2,4-triazol-3-ylthio)}-N-(5-chloro-2-met hylphenyl)acetamide

Cat. No.: B12145213
M. Wt: 430.0 g/mol
InChI Key: DCMQAYLVLAMEML-UHFFFAOYSA-N
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Description

The compound 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(5-chloro-2-methylphenyl)acetamide (hereafter referred to as Compound A) is a 1,2,4-triazole-3-thioether derivative with a unique substitution pattern. Its structure features:

  • A 1,2,4-triazole core substituted at position 4 with an amino group and at position 5 with a 4-(tert-butyl)phenyl group.
  • A thioether bridge connecting the triazole to an acetamide moiety.
  • An N-substituted phenyl group (5-chloro-2-methylphenyl) on the acetamide.

Below, we compare Compound A with structurally related analogs to elucidate structure-activity relationships (SAR) and physicochemical properties.

Properties

Molecular Formula

C21H24ClN5OS

Molecular Weight

430.0 g/mol

IUPAC Name

2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C21H24ClN5OS/c1-13-5-10-16(22)11-17(13)24-18(28)12-29-20-26-25-19(27(20)23)14-6-8-15(9-7-14)21(2,3)4/h5-11H,12,23H2,1-4H3,(H,24,28)

InChI Key

DCMQAYLVLAMEML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The tert-butyl group is introduced via alkylation reactions, while the chloro-methylphenyl group is incorporated through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) group in the triazole-thioether linkage is susceptible to nucleophilic substitution. This reaction typically involves replacing the sulfur atom with nucleophiles such as amines or alkoxides:

  • Conditions : Reactions are performed in polar aprotic solvents (e.g., dry acetonitrile) under inert atmospheres to prevent oxidation.

  • Example : Reaction with sodium methoxide yields methoxy-substituted triazole derivatives.

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at elevated temperatures cleaves the amide bond, producing carboxylic acid and aniline derivatives.

  • Basic Hydrolysis : NaOH in aqueous ethanol generates sodium carboxylate and free amine products.

Cycloaddition Reactions Involving the Triazole Ring

The 1,2,4-triazole ring participates in cycloaddition reactions, such as Huisgen azide-alkyne click chemistry, to form fused heterocyclic systems:

  • Conditions : Copper(I) catalysis in aqueous or alcoholic media at room temperature.

  • Application : Used to synthesize bioactive triazole hybrids with enhanced pharmacological profiles.

Alkylation at the Amino Group

The primary amine (-NH2) on the triazole ring undergoes alkylation with alkyl halides or epoxides:

  • Conditions : Reaction with methyl iodide in DMF/K2CO3 yields N-alkylated derivatives.

  • Outcome : Alkylation modulates lipophilicity and bioactivity.

Oxidation of the Thioether Linkage

The thioether group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:

  • Reagents : Hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA).

  • Impact : Oxidation alters electronic properties and binding affinity to biological targets.

Comparative Reaction Data

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
Nucleophilic SubstitutionNaOMe, dry CH3CN, inert atmosphereMethoxy-triazole derivatives
Amide Hydrolysis6M HCl, refluxCarboxylic acid + 5-chloro-2-methylaniline
Triazole CycloadditionCu(I), H2O/EtOH, RTFused heterocyclic compounds
Amino Group AlkylationCH3I, DMF/K2CO3N-methylated triazole derivatives
Thioether OxidationH2O2, acetic acidSulfoxide/sulfone analogs

Key Research Findings

  • Catalytic Influence : Palladium catalysts enhance substitution efficiency at the thioether group.

  • Stability : The tert-butyl group stabilizes intermediates during alkylation, reducing side reactions.

  • Bioactivity Correlation : Sulfone derivatives exhibit improved antibacterial activity compared to thioether precursors .

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this one can inhibit the growth of various bacterial strains and fungi by disrupting cell wall synthesis or metabolic pathways.

Data Table: Antimicrobial Activity

CompoundTarget OrganismsMechanism of Action
Triazole Derivative AGram-positive bacteriaInhibition of cell wall synthesis
Triazole Derivative BFungiDisruption of metabolic pathways

2. Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). The mechanism includes apoptosis induction and disruption of cell cycle progression.

Case Study: Anticancer Evaluation
A study assessed the anticancer activity of a related triazole derivative against various cancer cell lines. The results indicated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

3. Neuropharmacological Effects
Research suggests potential neuropharmacological properties, including anxiolytic and antidepressant activities. In behavioral studies involving animal models, compounds based on this structure demonstrated reduced anxiety-like behavior.

Case Study: Neuropharmacological Assessment
In a study involving rodents, administration of the compound led to significant improvements in anxiety and depressive symptoms compared to control groups.

Mechanism of Action

The mechanism of action of 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Triazole Core

Amino Group at Position 4
  • Compound A’s 4-amino group distinguishes it from analogs like 2-{[5-(4-tert-butylphenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide (), which has a 4-ethoxyphenyl group instead.
  • 2-{[5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide () replaces the amino group with a phenoxymethyl substituent, increasing hydrophobicity but reducing polarity .
Bulky Substituents at Position 5
  • The 4-(tert-butyl)phenyl group in Compound A is retained in 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide (). The tert-butyl group enhances metabolic stability by steric hindrance, a feature shared across analogs .

Modifications on the Acetamide Moiety

Halogen and Alkyl Substitutions
  • Compound A ’s 5-chloro-2-methylphenyl group contrasts with:
    • N-(2,6-dichlorophenyl) in , which introduces steric bulk but may reduce solubility .
    • N-(4-fluorophenyl) in 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (), where fluorine’s electronegativity alters electronic properties .
Methoxy and Methyl Groups
  • N-(2-methoxy-5-methylphenyl) analogs () demonstrate that methoxy groups improve solubility but may reduce membrane permeability compared to Compound A ’s chloro-methyl combination .

Pharmacological Implications

  • Anticonvulsant Activity : highlights that triazole derivatives with N-(substituted phenyl)acetamide groups exhibit anticonvulsant activity. Compound A ’s 5-chloro-2-methylphenyl group may enhance CNS penetration compared to less lipophilic substituents .
  • Antiexudative Effects: Derivatives with 4-amino-triazole cores () show antiexudative activity, suggesting Compound A’s amino group could contribute to anti-inflammatory properties .

Physicochemical Properties and SAR Trends

Table 1: Key Properties of Compound A and Analogs

Compound ID Triazole Substituents (Position 4/5) Acetamide Substituent LogP* Solubility (mg/mL)* Notable Activity
Compound A 4-NH₂, 5-(4-tert-butylphenyl) 5-chloro-2-methylphenyl 3.8 0.12 Potential CNS activity
4-(4-ethoxyphenyl), 5-(4-tert-butylphenyl) 3-chloro-2-methylphenyl 4.2 0.08 N/A
4-(2-methylphenyl), 5-(phenoxymethyl) 2,6-dichlorophenyl 4.5 0.05 High lipophilicity
4-(4-methoxyphenyl), 5-(4-tert-butylphenyl) 2,4-dichlorophenyl 4.0 0.10 Enhanced stability

*Predicted using QSAR models.

Biological Activity

The compound 2-{4-amino-5-4-(tert-butyl)phenyl}-N-(5-chloro-2-methylphenyl)acetamide is a derivative of the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. Triazole derivatives are known for their antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H18N4O2S\text{C}_{14}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

This structure includes a triazole ring, which is pivotal for its biological functions.

Antifungal Activity

  • Mechanism of Action : Triazole compounds typically inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This disruption leads to increased membrane permeability and ultimately fungal cell death.
  • Research Findings : In studies evaluating various triazole derivatives, including this compound, significant antifungal activity was reported against pathogens such as Candida albicans and Aspergillus niger. The compound demonstrated an IC50 value comparable to established antifungal agents like fluconazole .

Antibacterial Activity

  • Spectrum of Activity : The compound has been tested against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated moderate to strong antibacterial effects.
  • Case Studies : In one study, the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

  • Cell Line Studies : The compound was evaluated for cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). It exhibited promising results with IC50 values of 27.3 µM and 6.2 µM respectively .
  • Mechanism Insights : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest in the G1 phase, which was confirmed through flow cytometry analyses.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by the substituents on the triazole ring and adjacent aromatic systems. In this case:

  • Substituents : The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane penetration.
  • Chloro Group : The 5-chloro substitution on the phenyl ring has been associated with increased potency against certain cancer cell lines due to enhanced electron-withdrawing effects that stabilize the active conformation .

Summary of Biological Activities

Activity TypeTested Organisms/Cell LinesIC50/MIC ValuesReference
AntifungalCandida albicans< 10 µg/mL
Aspergillus niger< 20 µg/mL
AntibacterialE. coli32 µg/mL
Staphylococcus aureus16 µg/mL
AnticancerMCF-7 (breast cancer)27.3 µM
HCT116 (colon cancer)6.2 µM

Q & A

Basic: What established synthetic routes are reported for this compound, and what reaction conditions are critical for yield optimization?

The synthesis typically involves a multi-step approach, starting with the preparation of the 1,2,4-triazole-3-thiol core. A common method includes refluxing 4-amino-5-(4-(tert-butyl)phenyl)-1,2,4-triazole-3-thiol with chloroacetamide derivatives in ethanol/water under basic conditions (e.g., KOH) . Critical parameters include:

  • Reflux duration : Prolonged heating (≥1 hour) ensures complete substitution of the thiol group.
  • Solvent system : Ethanol-water mixtures (1:1 v/v) enhance solubility of intermediates.
  • Purification : Recrystallization from ethanol improves purity (>95% by HPLC) .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • X-ray crystallography : Resolves stereochemistry and confirms the triazole-thioether linkage (bond lengths: ~1.74 Å for C-S) .
  • NMR : 1H^1H NMR in DMSO-d6_6 identifies key protons (e.g., NH2_2 at δ 6.8–7.2 ppm, tert-butyl at δ 1.3 ppm) .
  • FT-IR : Confirms amide C=O stretches (1650–1680 cm1^{-1}) and triazole ring vibrations (1450–1520 cm1^{-1}) .

Advanced: How do substituents on the triazole ring influence biological activity, and how can this be systematically studied?

Substituents like tert-butyl groups enhance lipophilicity, affecting membrane permeability. Methodological approaches include:

  • SAR studies : Compare analogs with varying aryl groups (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) using in vitro assays .
  • Computational modeling : Density Functional Theory (DFT) calculates electronic effects (e.g., HOMO-LUMO gaps) to predict binding affinity .
  • Thermodynamic analysis : Measure melting points (e.g., 213–215°C for tert-butyl derivatives) to correlate crystallinity with stability .

Advanced: How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?

  • Variable Temperature (VT) NMR : Diagnose dynamic processes (e.g., hindered rotation of the tert-butyl group) by observing signal coalescence at elevated temperatures .
  • 2D NMR (COSY, HSQC) : Assign overlapping protons in aromatic regions (e.g., distinguishing chloro- and methylphenyl signals) .
  • Cross-validation with MS : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 456.2) to rule out impurities .

Advanced: What strategies improve synthetic yield when scaling up the reaction?

  • Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance thiolate ion reactivity .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 1 hour under reflux) while maintaining >90% yield .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor thiol consumption in real time .

Basic: What key physical properties (e.g., solubility, stability) must be considered during experimental design?

  • Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO or ethanol as solvents for in vitro assays .
  • Stability : Hydrolytic degradation of the acetamide group occurs at pH > 8; buffer systems should maintain pH 6–7 .
  • Storage : Store at –20°C under argon to prevent oxidation of the thioether moiety .

Advanced: How are computational methods applied to predict interactions with biological targets?

  • Molecular docking : AutoDock Vina models binding to kinase domains (e.g., EGFR), identifying key hydrogen bonds with the triazole NH2_2 group .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å indicates robust binding) .
  • ADMET prediction : SwissADME evaluates logP (~3.5) and BBB permeability to prioritize analogs for in vivo testing .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particulates .
  • Waste disposal : Collect organic waste in halogen-resistant containers for incineration .

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